REACTION_CXSMILES
|
[C:1]1([N:7]2[C:15]3[C:10](=[CH:11][C:12](C#N)=[CH:13][CH:14]=3)C=C2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.ClN(C1C=CC=CC=1)C1C=CC(C#N)=CC=1.CCC=S>>[CH2:2]1[C:1]2[NH:7][C:15]3[C:14](=[CH:13][CH:12]=[CH:11][CH:10]=3)[C:6]=2[CH2:5][CH2:4][CH2:3]1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)N1C=CC2=CC(=CC=C12)C#N
|
Name
|
N-chloro-N-phenyl-4-cyanoaniline
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClN(C1=CC=C(C=C1)C#N)C1=CC=CC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CCC=S
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
|
Smiles
|
C1CCCC=2C3=CC=CC=C3NC12
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |